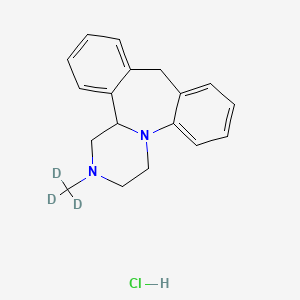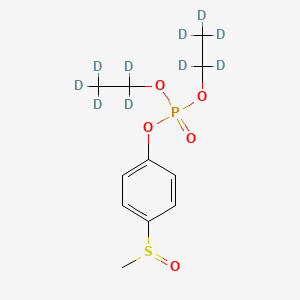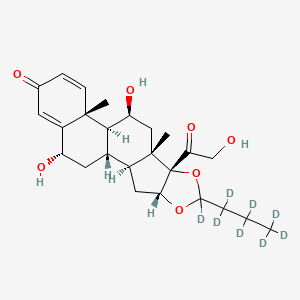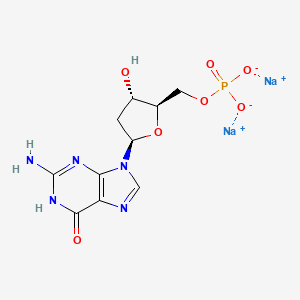
Taurine-13C2,15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Taurine-13C2,15N, also known as 2-Aminoethanesulfonic acid-13C2,15N, is a stable isotope-labeled compound of taurine. Taurine is a sulfur-containing amino acid and an organic osmolyte involved in cell volume regulation. It provides a substrate for the formation of bile salts and plays a role in the modulation of intracellular free calcium concentration .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Taurine-13C2,15N is synthesized by incorporating stable heavy isotopes of carbon (13C) and nitrogen (15N) into the taurine molecule. The synthetic route involves the use of isotope-labeled precursors in a controlled environment to ensure the incorporation of the isotopes at specific positions within the taurine molecule .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using isotope-labeled starting materials. The process includes multiple steps of purification and quality control to achieve high purity and isotopic enrichment. The compound is then packaged and stored under specific conditions to maintain its stability .
Análisis De Reacciones Químicas
Types of Reactions
Taurine-13C2,15N undergoes various chemical reactions, including:
Oxidation: Taurine can be oxidized to form taurine chloramine, which has antimicrobial properties.
Reduction: Reduction reactions involving taurine are less common but can occur under specific conditions.
Substitution: Taurine can participate in substitution reactions, particularly in the formation of bile salts.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents like hypochlorous acid for oxidation reactions. The conditions for these reactions typically involve aqueous solutions and controlled temperatures to ensure the stability of the compound .
Major Products Formed
The major products formed from reactions involving this compound include taurine chloramine from oxidation reactions and various bile salts from substitution reactions .
Aplicaciones Científicas De Investigación
Taurine-13C2,15N has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of taurine metabolism.
Biology: Investigated for its role in cell volume regulation and its effects on intracellular calcium concentration.
Medicine: Studied for its potential therapeutic effects in cardiovascular diseases, neuroprotection, and as an antioxidant.
Industry: Utilized in the production of isotope-labeled compounds for research and development purposes
Mecanismo De Acción
Taurine-13C2,15N exerts its effects through several mechanisms:
Cell Volume Regulation: Acts as an organic osmolyte to regulate cell volume.
Calcium Modulation: Modulates intracellular free calcium concentration, which is crucial for various cellular functions.
Bile Salt Formation: Provides a substrate for the formation of bile salts, aiding in digestion and absorption of fats.
Comparación Con Compuestos Similares
Similar Compounds
Taurine: The non-labeled version of Taurine-13C2,15N, widely found in animal tissues and involved in similar biological processes.
Cysteine: Another sulfur-containing amino acid that serves as a precursor to taurine.
Hypotaurine: An intermediate in the biosynthesis of taurine from cysteine.
Uniqueness
This compound is unique due to its stable isotope labeling, which allows for precise tracking and quantification in metabolic studies. This makes it a valuable tool in research applications where understanding the metabolic fate of taurine is essential .
Propiedades
Fórmula molecular |
C2H7NO3S |
|---|---|
Peso molecular |
128.13 g/mol |
Nombre IUPAC |
2-(15N)azanyl(1,2-13C2)ethanesulfonic acid |
InChI |
InChI=1S/C2H7NO3S/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6)/i1+1,2+1,3+1 |
Clave InChI |
XOAAWQZATWQOTB-VMIGTVKRSA-N |
SMILES isomérico |
[13CH2]([13CH2]S(=O)(=O)O)[15NH2] |
SMILES canónico |
C(CS(=O)(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















